1,2-Dibutyl citrate
Overview
Description
1,2-Dibutyl citrate is an organic compound with the molecular formula C14H24O7. It is a derivative of citric acid, where two of the hydroxyl groups are esterified with butyl groups. This compound is known for its applications in various fields, including as a plasticizer in polymer industries and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibutyl citrate can be synthesized through the esterification of citric acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibutyl citrate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield citric acid and butanol.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Citric acid and butanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Depending on the nucleophile used, various substituted citric acid derivatives.
Scientific Research Applications
1,2-Dibutyl citrate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential use in biodegradable materials and as a biocompatible plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of flexible PVC and other polymeric materials
Mechanism of Action
The mechanism of action of 1,2-Dibutyl citrate involves its interaction with various molecular targets. As a plasticizer, it works by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, its ester bonds can be hydrolyzed by esterases, releasing citric acid and butanol, which can then participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tributyl citrate: Another ester of citric acid with three butyl groups.
Acetyl tributyl citrate: An acetylated derivative of tributyl citrate.
Dioctyl terephthalate: A commonly used plasticizer with similar applications.
Uniqueness
1,2-Dibutyl citrate is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its biocompatibility and biodegradability make it an attractive alternative to traditional plasticizers, which are often associated with environmental and health concerns .
Properties
IUPAC Name |
5-butoxy-3-butoxycarbonyl-3-hydroxy-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O7/c1-3-5-7-20-12(17)10-14(19,9-11(15)16)13(18)21-8-6-4-2/h19H,3-10H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYGCZSBGEBFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81024-58-0, 123301-46-2 | |
Record name | Dibutyl citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dibutyl citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123301462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIBUTYL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S05M61OL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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